Coumaphos
Overview
Description
Coumaphos is a nonvolatile, fat-soluble phosphorothioate with ectoparasiticide properties. It is widely used to control insects and mites on farm and domestic animals. This compound is known by various brand names such as Meldane, Asuntol, Azunthol, Muscatox, Agridip, and Baymix . It is particularly effective against ticks, mites, flies, and fleas .
Mechanism of Action
Target of Action
Coumaphos primarily targets the acetylcholinesterase (AChE) enzyme in various organisms . AChE plays a crucial role in the transmission of nervous signals from nerves to muscles and between neurons in the brain .
Mode of Action
This compound acts as an inhibitor of acetylcholinesterase (AChE) . By inhibiting the activity of AChE, this compound prevents the termination of nervous signals where acetylcholine is the neurotransmitter . This results in the neurons remaining in constant activity and excitation, massively disturbing the normal movements of the parasites .
Biochemical Pathways
The inhibition of AChE by this compound significantly affects the pathways related to ATPase complex function and the transporter complex . This disruption leads to the paralysis and eventual death of the parasites .
Pharmacokinetics
This compound is a non-volatile, fat-soluble phosphorothioate agent .
Result of Action
The primary result of this compound action is the paralysis and death of parasites . At the molecular level, this compound induces significant changes in the expression of antioxidant genes . At the cellular level, it causes apoptosis or programmed cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the leaching potential of this compound, which can affect its environmental persistence and bioavailability, is influenced by factors such as rainfall and soil porosity . Additionally, the toxicity of this compound to aquatic organisms indicates that its environmental impact can be significant .
Biochemical Analysis
Biochemical Properties
The mechanism of action of Coumaphos involves the exploration of bonding characteristics of the benzopyrone system . It interacts with enzymes such as Acetylcholinesterase (AChE), influencing the neurotoxicity of the compound .
Cellular Effects
This compound: has been found to have a significant impact on various types of cells. For instance, it has been observed to have a high susceptibility against ticks, resulting in 100% mortality at discriminating concentration .
Molecular Mechanism
The molecular mechanism of This compound involves its interaction with the aromatic lining of the active site gorge of Acetylcholinesterase (AChE). This interaction has been investigated using UV Vis spectroscopy, fluorescent spectroscopy, and cyclic voltammetry .
Temporal Effects in Laboratory Settings
The effects of This compound Its interaction with Acetylcholinesterase (AChE) provides insight into its potential long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of This compound vary with different dosages. For instance, it has been found to have a resistance of 46.67% against ticks at a certain dosage .
Preparation Methods
Synthetic Routes and Reaction Conditions
Coumaphos can be synthesized through a condensation reaction involving 3-chloro-4-methyl-7-hydroxycoumarin and diethylaluminum monochloride . The reaction typically occurs in an organic solvent such as acetone or butanone . The process involves several steps, including separation, recrystallization, and solvent recovery .
Industrial Production Methods
An alternative method for preparing this compound involves an aqueous phase process . This method includes feeding water into a reaction kettle, adding an acid-binding agent, 3-chloro-4-methyl-7-hydroxycoumarin, a phase transfer catalyst, and ethylchloride . The reaction is carried out at room temperature, followed by heating to 50-80°C for 20-150 minutes . The product is then filtered, washed, and dried .
Chemical Reactions Analysis
Types of Reactions
Coumaphos undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide can convert this compound into its oxon metabolite.
Substitution: This compound can undergo substitution reactions with nucleophiles, resulting in the replacement of the phosphorothioate group.
Major Products
The major products formed from these reactions include 3-chloro-4-methyl-7-hydroxycoumarin, diethyl phosphorothioate, and the oxon metabolite .
Scientific Research Applications
Coumaphos has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Diazinon: Another organophosphate insecticide with similar acetylcholinesterase inhibition properties.
Malathion: An organophosphate used to control a wide range of insects.
Chlorpyrifos: A widely used organophosphate with similar applications in agriculture.
Uniqueness
Coumaphos is unique due to its high efficacy against a broad spectrum of ectoparasites and its fat-soluble nature, which allows for prolonged action . Additionally, its use in controlling Varroa mites in honey bee colonies sets it apart from other organophosphates .
Properties
IUPAC Name |
3-chloro-7-diethoxyphosphinothioyloxy-4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClO5PS/c1-4-17-21(22,18-5-2)20-10-6-7-11-9(3)13(15)14(16)19-12(11)8-10/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNANOICGRISHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClO5PS | |
Record name | COUMAPHOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3006 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | COUMAPHOS | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0422 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020347 | |
Record name | Coumaphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Coumaphos appears as slightly brownish crystals with a slight sulfurous odor. Used for the control of a wide variety of livestock insects including cattle grubs, lice, scabies, flies, and ticks; the common ectoparasites of sheep, goats, horse, swine, and poultry as well as for screwworms in all these animals. (EPA, 1998), Brownish crystals with a slight odor of sulfur; [CAMEO], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., Slightly brownish crystals with a slight sulfurous odor. | |
Record name | COUMAPHOS | |
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Record name | Coumaphos | |
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Boiling Point |
68 °F at 1e-07 mmHg (NTP, 1992), 68 °F at 1x10-7 mmHg | |
Record name | COUMAPHOS | |
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Flash Point |
Not Applicable. Combustible solid. (USCG, 1999) | |
Record name | COUMAPHOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3006 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), In water, 1.5 mg/L at 20 °C, Limited solubility in organic solvents, Somewhat soluble in acetone, chloroform, corn oil, At 20 °C, soluble in acetone (23.82 g/100 mL) and diethyl phthalate (21.50 g/100 mL); much less soluble in denatured alcohol and xylene (0.9 g/100 mL in each); only slightly soluble in octanol (0.13 g/100 mL), hexane (0.07 g/100 mL), and mineral spirits (0.09 g/100 mL), Solubility in water: none | |
Record name | COUMAPHOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3006 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.31 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.474 g/cu cm, 1.47 g/cm³, 1.31 | |
Record name | COUMAPHOS | |
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Vapor Pressure |
1e-07 mmHg at 68 °F (EPA, 1998), 0.0000001 [mmHg], 0.013 mPa /9.7X10-8 mm Hg/ at 20 °C, Vapor pressure at 20 °C: negligible, 1x10-7 at 68 °F | |
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URL | https://www.osha.gov/chemicaldata/136 | |
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Mechanism of Action |
Cholinesterase inhibitor | |
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Color/Form |
Colorless crystals | |
CAS No. |
56-72-4 | |
Record name | COUMAPHOS | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
196 °F (EPA, 1998), 95.2 °C, MP: 90-92 °C (technical coumaphos), 91 °C, 196 °F | |
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Record name | COUMAPHOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/249 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | COUMAPHOS | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0422 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | COUMAPHOS (CO-RAL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/136 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.